molecular formula C16H17Cl2O4P B12655755 Bis(4-chloro-2,6-dimethylphenyl) orthophosphate CAS No. 113282-36-3

Bis(4-chloro-2,6-dimethylphenyl) orthophosphate

Cat. No.: B12655755
CAS No.: 113282-36-3
M. Wt: 375.2 g/mol
InChI Key: FPIMIZUHZOSZIQ-UHFFFAOYSA-N
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Description

Bis(4-chloro-2,6-dimethylphenyl) orthophosphate is an organophosphate compound characterized by the presence of two 4-chloro-2,6-dimethylphenyl groups attached to a central phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chloro-2,6-dimethylphenyl) orthophosphate typically involves the reaction of 4-chloro-2,6-dimethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include:

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Reaction Time: The reaction is usually complete within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chloro-2,6-dimethylphenyl) orthophosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can lead to the formation of corresponding alcohols.

Scientific Research Applications

Bis(4-chloro-2,6-dimethylphenyl) orthophosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(4-chloro-2,6-dimethylphenyl) orthophosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation of proteins, modulation of signal transduction pathways, and alteration of cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) phosphate
  • Bis(2,6-dimethylphenyl) phosphate
  • Bis(4-bromophenyl) phosphate

Uniqueness

Bis(4-chloro-2,6-dimethylphenyl) orthophosphate is unique due to the presence of both chloro and dimethyl substituents on the phenyl rings. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity, compared to similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple disciplines.

Properties

CAS No.

113282-36-3

Molecular Formula

C16H17Cl2O4P

Molecular Weight

375.2 g/mol

IUPAC Name

bis(4-chloro-2,6-dimethylphenyl) hydrogen phosphate

InChI

InChI=1S/C16H17Cl2O4P/c1-9-5-13(17)6-10(2)15(9)21-23(19,20)22-16-11(3)7-14(18)8-12(16)4/h5-8H,1-4H3,(H,19,20)

InChI Key

FPIMIZUHZOSZIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OP(=O)(O)OC2=C(C=C(C=C2C)Cl)C)C)Cl

Origin of Product

United States

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